2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate
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Overview
Description
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate is a chemical compound with the molecular formula C23H34O5 and a molecular weight of 390.5131 g/mol . It is an ester derivative of undecanoic acid and is known for its unique structure, which includes a phenoxy group and a dioxobutyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate typically involves the esterification of undecanoic acid with 2-(4-(1,3-dioxobutyl)phenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The dioxobutyl moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Amides and ethers.
Scientific Research Applications
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl decanoate
- 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl dodecanoate
- 2-(4-(1,3-Dioxobutyl)phenoxy)ethyl octanoate
Uniqueness
2-(4-(1,3-Dioxobutyl)phenoxy)ethyl undecanoate is unique due to its specific chain length and the presence of both phenoxy and dioxobutyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
93777-20-9 |
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Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[4-(3-oxobutanoyl)phenoxy]ethyl undecanoate |
InChI |
InChI=1S/C23H34O5/c1-3-4-5-6-7-8-9-10-11-23(26)28-17-16-27-21-14-12-20(13-15-21)22(25)18-19(2)24/h12-15H,3-11,16-18H2,1-2H3 |
InChI Key |
GZUFZHNCCSFMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
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